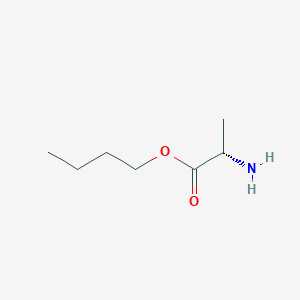
(S)-Butyl 2-aminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Butyl 2-aminopropanoate is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and as a building block in organic synthesis. While the specific compound (S)-Butyl 2-aminopropanoate is not directly mentioned in the provided papers, they do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of (S)-Butyl 2-aminopropanoate.
Synthesis Analysis
The synthesis of related compounds, such as (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, involves multi-step processes starting from natural amino acids . Similarly, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from protected L-amino acids is described, which suggests that protected amino acid precursors can be used for the synthesis of (S)-Butyl 2-aminopropanoate as well . The stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-L-lyxo-pentanoate, another related compound, involves the use of diastereoselective reactions, indicating that such methods could be applicable for synthesizing (S)-Butyl 2-aminopropanoate with high enantiomeric purity .
Molecular Structure Analysis
The molecular structure of (S)-Butyl 2-aminopropanoate would consist of a butyl group attached to a chiral carbon that bears an amino group and a carboxylate group. The stereochemistry of this compound is important for its biological activity. The papers discuss the importance of stereochemistry in related compounds, such as the distinct conformational preferences exhibited by (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline .
Chemical Reactions Analysis
The chemical reactions involving (S)-Butyl 2-aminopropanoate would likely include its participation in peptide bond formation due to the presence of the amino group. The papers provided discuss the incorporation of similar amino acid derivatives into peptides , which suggests that (S)-Butyl 2-aminopropanoate could also be used in peptide synthesis. Additionally, the presence of the carboxylate group allows for further functionalization and reactions typical of carboxylic acids.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (S)-Butyl 2-aminopropanoate are not directly discussed in the provided papers, we can infer that it would exhibit properties typical of amino acid derivatives. This includes a certain degree of solubility in polar solvents, the ability to form hydrogen bonds due to the amino group, and the potential to exist in zwitterionic form at certain pH levels. The papers also highlight the use of related compounds in sensitive applications such as 19F NMR, suggesting that (S)-Butyl 2-aminopropanoate could potentially be used in similar applications .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis : This compound is used in the enantioselective synthesis of β-amino acid derivatives, which are important in the development of pharmaceuticals and biologically active compounds. For example, Arvanitis et al. (1998) demonstrated the synthesis of 3-aminopropanoic acid derivatives using tert-butyl bromoacetate (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Asymmetric Synthesis : It plays a crucial role in asymmetric synthesis processes. Bull et al. (2002) utilized tert-butyl 3-(pyridyl)-prop-2-enoates in asymmetric synthesis, highlighting the compound's significance in creating chiral molecules (Bull, Davies, Fox, Gianotti, Kelly, Pierres, Savory, & Smith, 2002).
Radiotracer Precursor : Liu et al. (2017) described the synthesis of a precursor for positron emission tomography (PET) imaging, showcasing its application in medical imaging and diagnostics (Liu, Tang, Nie, Jiang, & Tang, 2017).
Conformational Studies in Peptides : Tressler and Zondlo (2014) synthesized variants of this compound for use in probing the conformational aspects of peptides, which is vital in understanding protein structure and function (Tressler & Zondlo, 2014).
Catalysis and Polymerization : It has applications in the field of catalysis and polymerization, as demonstrated by Guillaneuf et al. (2010), who explored its role in photopolymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Synthesis of Non-Natural Amino Acids : Constantinou-Kokotou et al. (2001) utilized tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate, a related compound, for the synthesis of non-natural alpha-amino acids, highlighting its role in expanding the toolbox of amino acid synthesis (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).
Propiedades
IUPAC Name |
butyl (2S)-2-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXSCQQRYCPLW-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549380 |
Source


|
| Record name | Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Butyl 2-aminopropanoate | |
CAS RN |
2885-02-1 |
Source


|
| Record name | Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

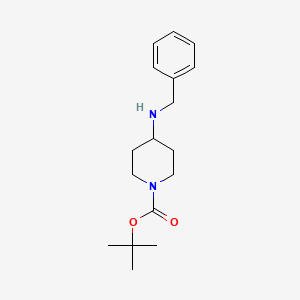

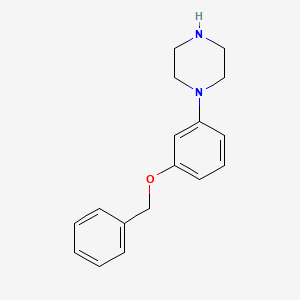
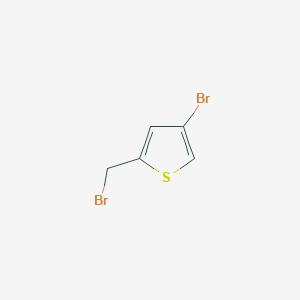
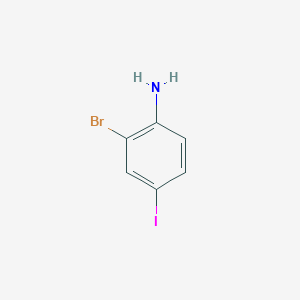
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
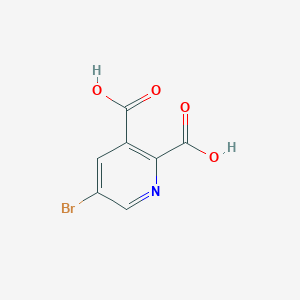
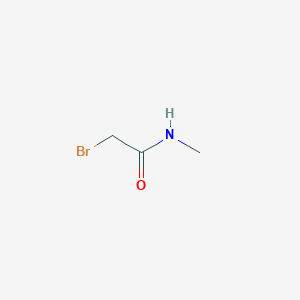
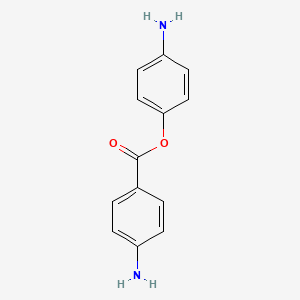
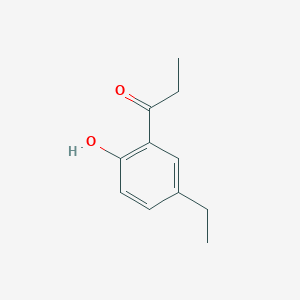
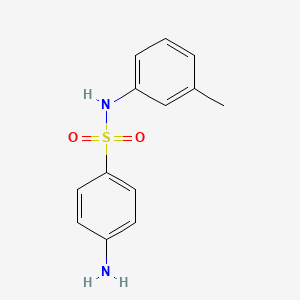

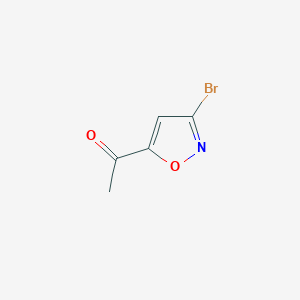
![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)